molecular formula C6H7ClFNS B12966616 2-Amino-5-fluorobenzenethiol hydrochloride

2-Amino-5-fluorobenzenethiol hydrochloride

Cat. No.: B12966616
M. Wt: 179.64 g/mol
InChI Key: PRVMLZZABVMBGR-UHFFFAOYSA-N
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Description

2-Amino-5-fluorobenzenethiol hydrochloride is an organic compound with the molecular formula C6H7ClFNS It is a derivative of benzenethiol, featuring an amino group at the second position and a fluorine atom at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluorobenzenethiol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-nitro-5-fluorobenzenethiol.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.

    Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluorobenzenethiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced further under specific conditions.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Further reduced thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-fluorobenzenethiol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluorobenzenethiol hydrochloride involves its interaction with specific molecular targets. The amino and thiol groups can form bonds with various biological molecules, potentially disrupting normal cellular processes. The fluorine atom may enhance the compound’s reactivity and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-fluorobenzenethiol
  • 2-Amino-6-fluorobenzenethiol
  • 2-Amino-5-chlorobenzenethiol

Comparison

2-Amino-5-fluorobenzenethiol hydrochloride is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects, making it a valuable subject for further research.

Properties

Molecular Formula

C6H7ClFNS

Molecular Weight

179.64 g/mol

IUPAC Name

2-amino-5-fluorobenzenethiol;hydrochloride

InChI

InChI=1S/C6H6FNS.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H

InChI Key

PRVMLZZABVMBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S)N.Cl

Origin of Product

United States

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